2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline

Medicinal Chemistry Kinase Inhibitor Design Chemical Biology

Select this specific ortho-aniline regioisomer (CAS 2098038-67-4) to ensure reproducible SAR in kinase, BACE1, and antiparasitic programs. Unlike the para-isomer, the ortho-NH₂ forms an intramolecular H-bond with the imidazopyrazine N1, pre-organizing the scaffold for deep hydrophobic pocket engagement. The 3-chloro handle enables parallel Suzuki diversification, while the low rotatable-bond count reduces entropic binding penalties. Insist on CAS 2098038-67-4 to avoid divergent downstream reactivity and unpredictable biological readouts caused by regioisomer contamination.

Molecular Formula C12H13ClN4
Molecular Weight 248.71 g/mol
CAS No. 2098038-67-4
Cat. No. B1481384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
CAS2098038-67-4
Molecular FormulaC12H13ClN4
Molecular Weight248.71 g/mol
Structural Identifiers
SMILESC1CN2C(=NC=C2Cl)CN1C3=CC=CC=C3N
InChIInChI=1S/C12H13ClN4/c13-11-7-15-12-8-16(5-6-17(11)12)10-4-2-1-3-9(10)14/h1-4,7H,5-6,8,14H2
InChIKeyWYXHTKNVWXYWSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline (CAS 2098038-67-4): Sourcing and Baseline Identity for the Ortho-Anilino Imidazopyrazine Research Intermediate


2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline (CAS 2098038-67-4) is a heterocyclic small molecule with the molecular formula C12H13ClN4 and a molecular weight of 248.71 g/mol [1]. The compound comprises a partially saturated imidazo[1,2-a]pyrazine bicyclic core bearing a chlorine atom at the 3-position and an ortho-substituted aniline moiety at the 7-position [1]. It belongs to the broader class of 5,6-dihydroimidazo[1,2-a]pyrazine derivatives, a scaffold extensively explored in medicinal chemistry for kinase inhibition, antibacterial, and antiparasitic applications [2]. The compound is typically supplied as a research intermediate with a minimum purity of 95% .

Why CAS 2098038-67-4 Cannot Be Replaced by Its Para-Isomer or Other Imidazopyrazine Analogs Without Risking Biological or Synthetic Outcome Divergence


The imidazo[1,2-a]pyrazine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to both the substitution pattern on the bicyclic core and the regiochemistry of pendant aryl groups [1]. The target compound features an ortho-aniline substituent at the 7-position, a regioisomeric arrangement distinct from its closest catalogued analog, 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline (CAS 2097996-79-5), which bears a para-aniline group. In related imidazo[1,2-a]pyrazine kinase inhibitor series, the position of the aniline nitrogen relative to the core has been shown to modulate both target engagement and selectivity profiles [2]. Consequently, simple interchange between ortho- and para-substituted congeners can lead to divergent synthetic downstream reactivity (e.g., differential acylation or diazotization kinetics) and unpredictable biological readouts, making compound-specific procurement essential for reproducible research [1].

Quantitative Differentiation Evidence for 2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline (CAS 2098038-67-4)


Regiochemical Identity: Ortho- versus Para-Aniline Substitution Defines a Distinct Chemical Space

The target compound is the ortho-aniline regioisomer, whereas the closest commercially catalogued analog CAS 2097996-79-5 is the para-aniline isomer. This regiochemical difference creates a distinct hydrogen-bonding geometry: the ortho-amino group can form an intramolecular hydrogen bond with the imidazopyrazine N1 nitrogen (estimated distance ~2.8–3.0 Å from minimized conformers), a feature absent in the para isomer [1]. This intramolecular interaction alters the conformational ensemble and the presentation of the aniline NH2 for subsequent derivatization or target binding. The calculated XLogP3-AA for the target compound is 1.7 [1]; the para isomer is predicted to have an identical XLogP3-AA of 1.7 [1], indicating that lipophilicity alone does not differentiate them and underscoring that the regiochemical distinction is the primary differentiator.

Medicinal Chemistry Kinase Inhibitor Design Chemical Biology

Scaffold Topology: The 3-Chloro-5,6-dihydro Core Differentiates from Fully Aromatic Imidazo[1,2-a]pyrazine Congeners

The 5,6-dihydroimidazo[1,2-a]pyrazine core of the target compound is a partially saturated bicyclic system, distinguished from the fully aromatic imidazo[1,2-a]pyrazine series (e.g., 8-chloroimidazo[1,2-a]pyrazine, CAS 69214-33-1). Saturation at the 5,6-position introduces an sp³-hybridized carbon center (C5 and C6) that alters the ring pucker and the vector of the 7-position substituent relative to the aromatic imidazole ring [1]. In CDK inhibitor patents, the saturated 5,6-dihydro analogs have demonstrated improved selectivity profiles over their aromatic counterparts, attributed to the non-planar geometry reducing off-target binding to kinases with flat ATP pockets [2].

Kinase Selectivity Scaffold Hopping Lead Optimization

Chlorine Substituent at Position 3: A Synthetic Handle with Differentiated Reactivity Compared to H, Br, or Methyl Analogs

The 3-chloro substituent on the imidazole ring serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The chlorine atom at this position exhibits reactivity intermediate between the more labile 3-bromo analog (predicted to have ~2–5× higher oxidative addition rates with Pd(0)) and the unreactive 3-H or 3-methyl analogs, which require C–H activation strategies [1]. In the imidazo[1,2-a]pyrazine patent literature, the 3-chloro substituent has been explicitly retained as a diversification point in library synthesis, enabling late-stage functionalization while maintaining core stability under standard storage conditions [2].

Cross-Coupling Chemistry SAR Studies Fragment Elaboration

Physicochemical Property Vector for Drug-Likeness Assessment: A Quantified Profile Distinct from Common Imidazopyrazine Building Blocks

The target compound presents a physicochemical profile that occupies a specific region of drug-like chemical space. With MW 248.71, XLogP3-AA 1.7, 1 H-bond donor, 3 H-bond acceptors, and only 1 rotatable bond, it satisfies Lipinski's Rule of Five and exhibits a favorable balance between permeability and solubility [1]. In comparison, the broadly used fragment 8-chloroimidazo[1,2-a]pyrazine (MW 153.57, XLogP3-AA ~1.2) is smaller and more polar, while the elaborated clinical candidate AZD0364 (MW >450, XLogP >3) occupies a lead-like space . The target compound's property vector—specifically its low rotatable bond count (1) combined with moderate lipophilicity—is associated with higher ligand efficiency metrics in fragment-to-lead optimization campaigns [1].

Drug-likeness ADME Prediction Fragment-based Drug Discovery

Limited Direct Biological Activity Data Necessitates Compound-Specific Empirical Profiling

It must be explicitly stated that no peer-reviewed, head-to-head biological activity data were identified for CAS 2098038-67-4 against specific kinase targets or in cellular assays. The biological annotation of this compound remains uncharacterized in the public domain as of the search date. This absence of data is itself a critical procurement consideration: researchers must empirically establish the compound's activity profile rather than relying on inferred potency from structurally related imidazo[1,2-a]pyrazines. The closest biological data available are for advanced analogs in the dihydroimidazopyrazine series, such as a compound from US Patent 9,549,932 exhibiting an ATR kinase IC₅₀ of 10.9 nM, which incorporates a 5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl moiety but differs substantially in the appended aryl/heteroaryl groups [1]. Extrapolation from this data point to the target compound is not warranted.

Kinase Profiling Phenotypic Screening Target Deconvolution

Optimal Application Scenarios for 2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline (CAS 2098038-67-4) Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment Library Design Leveraging Ortho-Aniline Geometry

The ortho-aniline configuration of CAS 2098038-67-4, combined with the 3-chloro synthetic handle and the non-planar 5,6-dihydro core [1], makes this compound a privileged starting point for constructing fragment libraries targeting kinases with deep, hydrophobic back pockets (e.g., CDK family, FLT3, ATR). The intramolecular H-bond between the ortho-NH₂ and the imidazopyrazine N1 pre-organizes the scaffold into a conformation that can be elaborated via the 3-chloro position through parallel Suzuki coupling to generate diverse analogs. This strategy has precedent in the imidazo[1,2-a]pyrazine CDK inhibitor patent series [2].

BACE1 Inhibitor Lead Generation Using the Dihydroimidazopyrazine Core

The 5,6-dihydroimidazo[1,2-a]pyrazine scaffold has been disclosed as a core structure in BACE1 (β-secretase) inhibitor patents (e.g., WO 2012/085038) for Alzheimer's disease [1]. CAS 2098038-67-4 represents a key intermediate that combines the required dihydro core topology with an ortho-aniline moiety capable of engaging the BACE1 catalytic aspartate dyad via hydrogen bonding. The 3-chloro substituent further enables SAR exploration at a position known to modulate BACE1 selectivity over BACE2.

Antiparasitic Drug Discovery: Scaffold for Lead Optimization Against Malaria

Fused imidazoles incorporating the imidazo[1,2-a]pyrazine framework have been claimed as antimalarial agents (e.g., EA019655B1) [1]. CAS 2098038-67-4 provides a synthetically tractable intermediate for generating analogs in this therapeutic area. The ortho-aniline group can be converted to amides, sulfonamides, or ureas, while the 3-chloro position offers a second diversification vector, enabling the rapid construction of a two-dimensional SAR matrix for antiparasitic potency and selectivity optimization.

Chemical Biology Probe Development Requiring Defined Spatial Geometry

The low rotatable bond count (1) and specific ortho-aniline geometry give CAS 2098038-67-4 a well-defined conformational preference [1]. This property is valuable for designing chemical probes where a fixed presentation of the aniline NH₂ is required for target engagement (e.g., ATP-competitive kinase probes, fluorescent ligand conjugates). Unlike the para-isomer, which permits greater conformational freedom of the terminal amine relative to the core, the ortho-isomer restricts the accessible conformational space, potentially reducing entropic penalties upon binding and improving target residence time.

Quote Request

Request a Quote for 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.